molecular formula C18H13ClN4OS B14936263 7-chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide

7-chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide

Cat. No.: B14936263
M. Wt: 368.8 g/mol
InChI Key: PFPAHHHAVLEFMY-UHFFFAOYSA-N
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Description

7-Chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide is a synthetic small molecule characterized by a benzothiophene core substituted with a chlorine atom at the 7-position and a carboxamide group at the 2-position. The carboxamide moiety is further linked to a phenyl ring bearing a 1,2,4-triazolemethyl group. The benzothiophene scaffold is less common in clinical antifungals compared to dioxolane or chromen cores but may confer distinct physicochemical properties, such as enhanced lipophilicity or metabolic stability.

Properties

Molecular Formula

C18H13ClN4OS

Molecular Weight

368.8 g/mol

IUPAC Name

7-chloro-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C18H13ClN4OS/c19-15-3-1-2-13-8-16(25-17(13)15)18(24)22-14-6-4-12(5-7-14)9-23-11-20-10-21-23/h1-8,10-11H,9H2,(H,22,24)

InChI Key

PFPAHHHAVLEFMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC(=C2)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

Preparation Methods

Chlorination and Carboxylic Acid Formation

The 7-chloro-1-benzothiophene-2-carboxylic acid precursor is synthesized via electrophilic aromatic substitution and subsequent oxidation:

  • Chlorination : Benzothiophene undergoes chlorination at position 7 using Cl₂ in the presence of FeCl₃ or AlCl₃ as catalysts.
  • Oxidation : The 2-methyl group of 7-chloro-1-benzothiophene is oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions.

Key Reaction :
$$
\text{7-Chloro-1-benzothiophene} \xrightarrow{\text{KMnO}4/\text{H}2\text{SO}_4} \text{7-Chloro-1-benzothiophene-2-carboxylic acid}
$$

Preparation of 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline

Nucleophilic Substitution

The triazole-methyl-aniline intermediate is synthesized via alkylation of 1H-1,2,4-triazole with 4-aminobenzyl bromide:

  • Reagents : 4-Aminobenzyl bromide, 1H-1,2,4-triazole, K₂CO₃, DMF.
  • Conditions : Stirring at 80°C for 12 hours.

Key Reaction :
$$
\text{4-Aminobenzyl bromide} + \text{1H-1,2,4-triazole} \xrightarrow{\text{K}2\text{CO}3/\text{DMF}} \text{4-(1H-1,2,4-Triazol-1-ylmethyl)aniline}
$$

Alternative Route: Click Chemistry

A Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) may also be employed:

  • Azide Preparation : 4-Azidomethylbenzene derivative.
  • Alkyne Component : 1H-1,2,4-triazole-propargyl ether.
  • Conditions : CuSO₄/sodium ascorbate, tBuOH/H₂O, 65°C.

Amide Coupling Strategies

Carboxylic Acid Activation

The 7-chloro-1-benzothiophene-2-carboxylic acid is activated as an acyl chloride or using coupling agents:

  • Acyl Chloride : Treat with SOCl₂ or oxalyl chloride.
  • Coupling Agents : HATU, EDC, or DCC in DMF or DMSO.

Amide Bond Formation

The activated acid reacts with 4-(1H-1,2,4-triazol-1-ylmethyl)aniline under optimized conditions:

  • Standard Protocol :
    • Reagents : 7-Chloro-1-benzothiophene-2-carboxylic acid (1 eq), 4-(1H-1,2,4-triazol-1-ylmethyl)aniline (1.1 eq), HATU (1.2 eq), DIPEA (2 eq).
    • Conditions : DMF, room temperature, 12 hours.
  • Workup : Purification via silica gel chromatography or preparative HPLC.

Yield : 65–78% (reported for analogous benzothiophene amides).

Analytical Validation

Purity and Structural Confirmation

  • HPLC/UPLC : >95% purity (C18 column, acetonitrile/water + 0.1% formic acid).
  • ¹H NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm), triazole CH (δ 8.1–8.3 ppm), and amide NH (δ 10.2 ppm).
  • LC-MS : [M+H]⁺ calculated for C₁₉H₁₄ClN₄OS: 397.05; observed: 397.1.

X-ray Crystallography

For enantiomerically pure batches, chiral HPLC or crystallization confirms configuration. Intramolecular S–O interactions stabilize the cis-conformation.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
HATU/DIPEA coupling High efficiency, mild conditions Cost of HATU 72–78
Acyl chloride route Scalability Requires SOCl₂ handling 65–70
CuAAC Modular for triazole incorporation Multi-step azide preparation 60–68

Industrial-Scale Considerations

  • Cost Optimization : EDC/HOBt replaces HATU for large-scale synthesis.
  • Solvent Recycling : DMF or DMSO recovery systems reduce waste.
  • Regulatory Compliance : Residual metal catalysts (e.g., Cu) must be <10 ppm.

Challenges and Mitigation Strategies

  • Triazole Stability : Avoid strong acids/bases to prevent ring opening.
  • Amide Hydrolysis : Use anhydrous conditions during coupling.
  • Byproducts : Silica gel chromatography removes unreacted aniline.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The triazole ring and benzothiophene core play crucial roles in these interactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Key Observations:

Core Structure Diversity: The benzothiophene core in the target compound contrasts with the chromen () and dioxolane (–5) scaffolds. Chromen derivatives () often exhibit UV absorption due to aromatic systems, which may influence photostability compared to benzothiophenes .

Triazolemethyl-Phenyl Motif :

  • The 4-(1H-1,2,4-triazol-1-ylmethyl)phenyl group is conserved across all compared compounds. In antifungals like itraconazole, this group interacts with fungal cytochrome P450 enzymes, inhibiting ergosterol biosynthesis . Its presence in the target compound suggests a similar mechanism of action.

Substituent Effects: The 7-chloro substituent on the benzothiophene may enhance electron-withdrawing effects, stabilizing the carboxamide bond compared to the acetamide in .

Research Findings and Implications

  • Antifungal Potential: Structural parallels to itraconazole and terconazole (–5) suggest the target compound may inhibit fungal lanosterol 14α-demethylase. However, the benzothiophene core’s bulkiness could alter binding kinetics compared to dioxolane-based drugs .
  • Synthetic Feasibility : The triazolemethyl-phenyl group is synthetically accessible via nucleophilic substitution, as seen in and . Crystallographic data (e.g., SHELX-refined structures) for similar compounds () could guide optimization of the target molecule’s conformation .
  • Pharmacokinetics : The target compound’s higher molecular weight (396.85 g/mol) compared to ’s acetamide (249.68 g/mol) may reduce renal clearance, extending half-life but requiring formulation adjustments for solubility .

Biological Activity

7-chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of 7-chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions, including the formation of the triazole moiety through click chemistry methods. The process often utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to achieve the desired structural configuration.

Anticancer Activity

Recent studies have shown that compounds containing the triazole and benzothiophene moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 2.63 µM against AGS gastric cancer cells, indicating potent anticancer properties . The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.

CompoundCell LineIC50 (µM)
7-chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzothiophene-2-carboxamideAGS2.63 ± 0.17
Related CompoundHCT-1165.12 ± 0.25
Related CompoundA5493.45 ± 0.15

The biological activity of this compound is attributed to its ability to inhibit key signaling pathways involved in tumor growth and proliferation. Studies suggest that it may modulate the expression of proteins associated with apoptosis and cell survival, such as Bcl-2 and caspases .

Case Studies

  • Cytotoxicity Assays : In vitro assays conducted on various human cancer cell lines (AGS, MGC-803, HCT-116) have consistently shown that derivatives of this compound exhibit superior cytotoxicity compared to standard chemotherapeutic agents like 5-fluorouracil (5-FU) .
  • Flow Cytometry Analysis : Flow cytometry has been utilized to analyze the effects of this compound on cell cycle distribution and apoptosis in treated cells. Results indicated a significant increase in sub-G1 population, suggesting enhanced apoptotic activity .
  • Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations have indicated favorable absorption and distribution properties for this compound, making it a promising candidate for further development .

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